4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide
Description
4-Formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide is a fluorinated aromatic amide characterized by a benzamide scaffold with a formyl (-CHO) substituent at the para position and a 2,2,2-trifluoroethyl (-CF₃CH₂) group attached to the amide nitrogen. This compound combines the electronic effects of fluorine and the reactivity of the aldehyde group, making it a versatile intermediate in medicinal chemistry and materials science. The trifluoroethyl group enhances metabolic stability and lipophilicity, while the formyl group serves as a functional handle for further derivatization (e.g., via Schiff base formation) .
Properties
IUPAC Name |
4-formyl-N-(2,2,2-trifluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)6-14-9(16)8-3-1-7(5-15)2-4-8/h1-5H,6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRUKLIZUBIOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide typically involves the reaction of 4-formylbenzoic acid with 2,2,2-trifluoroethylamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and may require mild heating to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-carboxy-N-(2,2,2-trifluoroethyl)benzoic acid amide.
Reduction: 4-hydroxymethyl-N-(2,2,2-trifluoroethyl)benzoic acid amide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.
Comparison with Similar Compounds
Structural and Functional Analogues
4-Formyl-N-(4-Pyridin-2-yl-1,3-thiazol-2-yl)benzamide (Compound 7)
- Structure : Features a pyridyl-thiazole substituent on the amide nitrogen instead of trifluoroethyl.
- Synthesis : Prepared via DCC-mediated coupling of 4-formylbenzoic acid with a thiazole-containing amine .
- However, the absence of fluorine reduces lipophilicity compared to the trifluoroethyl analogue.
2.1.2 4-Amino-N-(2,2,2-Trifluoroethyl)benzenesulfonamide
- Structure: Replaces the benzamide core with a sulfonamide and substitutes the formyl group with an amino (-NH₂) group.
- Properties : The sulfonamide group increases acidity (pKa ~10) and water solubility, while the trifluoroethyl group retains metabolic stability .
- Applications : Primarily used as a sulfa drug analogue, contrasting with the aldehyde-functionalized benzamide’s role in covalent inhibitor design.
2.1.3 N-(2-Aminoethoxy)-3,4-Difluoro-2-((2-Fluoro-4-Iodophenyl)Amino)Benzamide
- Structure : Contains multiple fluorine atoms and an iodo-substituted aromatic ring.
- Electronic Effects : Fluorine atoms at meta/para positions enhance electronegativity and stabilize the amide bond, while iodine provides steric bulk for targeted protein interactions .
- Comparison : The trifluoroethyl group in 4-formyl-N-(2,2,2-trifluoroethyl)benzamide offers superior steric shielding of the amide bond compared to ortho-fluorine substituents.
Biological Activity
4-Formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide is a compound of significant interest due to its potential biological activities attributed to its unique chemical structure. The presence of both a formyl group and a trifluoroethyl moiety enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide can be represented as follows:
- Molecular Weight : 273.21 g/mol
- Functional Groups : Formyl (-CHO), Amide (-C(=O)NH), Trifluoroethyl (-CF3)
The trifluoroethyl group is known to enhance lipophilicity, which may facilitate the compound's ability to penetrate biological membranes and interact with cellular targets.
The mechanism of action for 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide involves several pathways:
- Covalent Bond Formation : The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity.
- Increased Bioavailability : The trifluoroethyl group enhances the compound's lipophilicity, improving its absorption and distribution in biological systems.
- Enzyme Interaction : Preliminary studies suggest that the compound may interact with various enzymes involved in metabolic pathways, influencing their activity and stability.
Anti-inflammatory Properties
The compound has been explored for its anti-inflammatory effects. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play critical roles in inflammatory processes.
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide:
-
Synthesis and Biological Evaluation : A study synthesized various benzoic acid derivatives and evaluated their cytotoxicity against cancer cell lines. Compounds with trifluoroethyl substitutions demonstrated increased potency compared to their non-fluorinated counterparts.
Compound Cell Line Tested IC50 (µM) Compound A HeLa 15 Compound B MCF-7 20 4-Formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide A549 TBD - Anti-inflammatory Activity : Another study focused on the anti-inflammatory potential of related compounds. The findings suggested that these compounds could significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS).
Q & A
Q. What are the recommended synthetic routes for 4-formyl-N-(2,2,2-trifluoroethyl)benzoic acid amide, and how can purity be optimized?
Answer: A two-step approach is commonly employed:
Amide Formation : React 4-formylbenzoic acid with 2,2,2-trifluoroethylamine using tris(2,2,2-trifluoroethyl) borate as a promoter. This reagent enhances amidation efficiency under mild conditions (45–60°C, 12–24 h), yielding the amide bond with minimal side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water. Monitor purity via HPLC (C18 column, UV detection at 254 nm) to confirm >95% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Answer:
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent. Key signals include the formyl proton (~10.0 ppm), trifluoroethyl CF3 group (δ 120–125 ppm in 19F NMR), and aromatic protons (δ 7.5–8.5 ppm) .
- FT-IR : Confirm the amide bond (C=O stretch at ~1650 cm⁻¹) and formyl group (C=O stretch at ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion ([M+H]+) and fragmentation patterns .
Q. How should researchers assess the compound’s stability under storage and experimental conditions?
Answer:
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures. Store as a lyophilized powder at –20°C in airtight containers to prevent hydrolysis .
- Light Sensitivity : Conduct accelerated degradation studies under UV light (254 nm) and monitor via HPLC for byproduct formation .
Advanced Research Questions
Q. How does the trifluoroethyl group influence the compound’s reactivity in nucleophilic addition reactions?
Answer: The electron-withdrawing CF3 group increases the electrophilicity of the adjacent amide carbonyl, enhancing reactivity toward nucleophiles (e.g., hydrazines, hydroxylamines). For example:
- Schiff Base Formation : The formyl group reacts with primary amines (e.g., aniline derivatives) in ethanol at 60°C, yielding imine-linked derivatives. Monitor reaction progress via TLC (Rf shift) .
- Steric Effects : The trifluoroethyl group may hinder access to the amide carbonyl in bulky nucleophiles, requiring polar aprotic solvents (e.g., DMF) to improve kinetics .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
Answer: Contradictions often arise from assay conditions:
- Solubility : Use DMSO stocks (<1% v/v) to avoid precipitation in aqueous buffers. Confirm solubility via dynamic light scattering (DLS) .
- Enzyme Source : Compare activity across orthologs (e.g., human vs. bacterial carbonic anhydrase) due to structural variations in active sites .
- Positive Controls : Include known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay sensitivity .
Q. How can computational modeling guide the design of derivatives with improved target binding?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions between the formyl group and lysine residues in enzyme active sites (e.g., aldehyde dehydrogenase). The trifluoroethyl group’s hydrophobicity can be optimized for binding pocket complementarity .
- DFT Calculations : Calculate electrostatic potential maps to predict sites for functionalization (e.g., adding electron-donating groups to enhance H-bonding) .
Q. What mechanistic insights explain the compound’s selectivity toward specific microbial targets?
Answer:
- Membrane Permeability : The CF3 group increases lipophilicity (logP ~2.5), promoting penetration through bacterial membranes. Validate via fluorescence microscopy with membrane-staining dyes (e.g., Nile Red) .
- Target Engagement : Use surface plasmon resonance (SPR) to measure binding affinity to microbial enzymes (e.g., dihydrofolate reductase) vs. human homologs .
Q. How should researchers address discrepancies in solubility data across solvent systems?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
